4-Ethyl-2-nitroaniline

Description

The exact mass of the compound 4-Ethyl-2-nitroaniline is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 72325. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Ethyl-2-nitroaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Ethyl-2-nitroaniline including the price, delivery time, and more detailed information at info@benchchem.com.

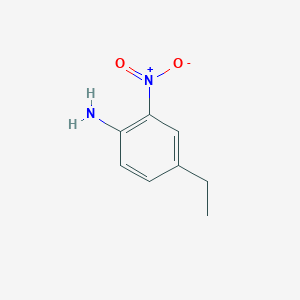

Structure

3D Structure

Properties

IUPAC Name |

4-ethyl-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-2-6-3-4-7(9)8(5-6)10(11)12/h3-5H,2,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUQAPQLDPWSAQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30290997 | |

| Record name | 4-ethyl-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30290997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3663-35-2 | |

| Record name | 4-Ethyl-2-nitrobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3663-35-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 72325 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003663352 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC72325 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72325 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-ethyl-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30290997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Ethyl-2-nitroaniline from 4-Ethylaniline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the synthesis of 4-ethyl-2-nitroaniline, a valuable intermediate in the production of dyes, pigments, and potential pharmaceutical compounds. The synthesis involves a multi-step process starting from 4-ethylaniline, which will be detailed through experimental protocols, quantitative data summaries, and process visualizations.

Reaction Overview and Mechanism

The synthesis of 4-ethyl-2-nitroaniline from 4-ethylaniline is achieved through electrophilic aromatic substitution, specifically nitration. Direct nitration of anilines is often problematic as the amino group (-NH₂) is susceptible to oxidation by nitric acid, leading to by-products and lower yields.[1] Furthermore, under the strongly acidic conditions required for nitration, the amino group is protonated to form the anilinium ion (-NH₃⁺), which is a meta-directing and deactivating group.[1]

To circumvent these issues and achieve the desired ortho-substitution, a common strategy is to protect the amino group via acylation. The amine is converted to an amide (in this case, an acetamide), which is less basic and less activating but still directs incoming electrophiles to the ortho and para positions. The bulky acetyl group can sterically hinder the ortho position to some extent, but ortho-nitration is still significant. Following nitration, the protecting acetyl group is removed by hydrolysis to yield the target 4-ethyl-2-nitroaniline.

The overall transformation proceeds in three key steps:

-

Protection (Acetylation): 4-ethylaniline is reacted with acetic anhydride to form N-(4-ethylphenyl)acetamide.

-

Nitration: The protected intermediate, N-(4-ethylphenyl)acetamide, is nitrated using a mixture of nitric acid and sulfuric acid.

-

Deprotection (Hydrolysis): The resulting N-(4-ethyl-2-nitrophenyl)acetamide is hydrolyzed under acidic or basic conditions to yield 4-ethyl-2-nitroaniline.

Detailed Experimental Protocols

The following protocols are based on established methods for the nitration of substituted anilines.[1][2]

Step 1: Protection of 4-Ethylaniline (Acetylation)

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place 10.7 g (0.1 mol) of 4-ethylaniline in 20 mL of dry toluene.

-

With stirring, slowly add 10.2 g (0.1 mol) of acetic anhydride dropwise to the solution. Maintain the temperature below 80°C during the addition.[1]

-

After the addition is complete, allow the mixture to cool to room temperature. The product, N-(4-ethylphenyl)acetamide, will precipitate.

-

Collect the solid product by vacuum filtration and wash it with approximately 50 mL of petroleum ether.

-

The crude product can be purified by recrystallization from an ethanol/water mixture.

Step 2: Nitration of N-(4-ethylphenyl)acetamide

-

To a flask immersed in an ice-salt bath, add 6 g of the dried N-(4-ethylphenyl)acetamide obtained from the previous step.

-

Slowly add 30 mL of acetic anhydride while stirring.[2]

-

Once the acetamide is dissolved, begin the dropwise addition of 6.3 mL of 70% nitric acid.[2] Carefully monitor the temperature and maintain it between 10-13°C throughout the addition.[2]

-

After the nitric acid has been added, continue stirring the mixture at 10-12°C for an additional hour.[2]

-

Pour the reaction mixture into ice water, which will cause the nitrated product to separate as an oil or solid.

Step 3: Deprotection of N-(4-ethyl-2-nitrophenyl)acetamide (Hydrolysis)

-

Separate the oily product from the ice water.

-

Add 15 mL of concentrated hydrochloric acid to the oily product and heat the mixture for one hour to facilitate hydrolysis.[2]

-

Alternatively, a basic hydrolysis can be performed by refluxing the nitro-acetamide with a solution of potassium hydroxide (5.7 g, 0.1 mol) in 8 mL of water and 50 mL of ethanol for one hour.[1]

Step 4: Work-up and Purification

-

After hydrolysis, cool the reaction solution and make it alkaline by the slow addition of a dilute aqueous sodium hydroxide solution.[2]

-

Transfer the mixture to a separatory funnel and extract the product with 100 mL of chloroform or ethyl acetate.[2]

-

Wash the organic layer with water, and then dry it over anhydrous sodium sulfate.[2]

-

Remove the solvent under reduced pressure (in vacuo) to yield the crude 4-ethyl-2-nitroaniline.[2]

-

The final product can be further purified by recrystallization from ethanol or by silica gel column chromatography.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the synthesis and properties of 4-ethyl-2-nitroaniline.

Table 1: Reaction Parameters and Yield

| Parameter | Value | Reference |

|---|---|---|

| Starting Material | 4-Ethylaniline | [2] |

| Molar Ratio (4-ethylaniline:HNO₃) | Approx. 1:2 | [2] |

| Nitration Temperature | 10-13°C | [2] |

| Hydrolysis Agent | Concentrated HCl | [2] |

| Reported Yield | 69.32% | [2] |

Table 2: Physicochemical Properties of 4-Ethyl-2-nitroaniline

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₈H₁₀N₂O₂ | [3] |

| Molecular Weight | 166.18 g/mol | [3][4] |

| CAS Number | 3663-35-2 | [3] |

| Boiling Point | 314°C at 760 mmHg | [4] |

| Density | 1.218 g/cm³ | [4] |

| Appearance | Oily product or dark red needles |[1][2] |

Process and Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate the chemical pathway and the experimental workflow for the synthesis.

Caption: Chemical synthesis pathway for 4-ethyl-2-nitroaniline.

Caption: Experimental workflow for the synthesis of 4-ethyl-2-nitroaniline.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-Ethyl-2-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Ethyl-2-nitroaniline (CAS No: 3663-35-2), a significant intermediate in the synthesis of dyes, pigments, and potentially in the development of agrochemicals and pharmaceuticals.[1] This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of available experimental and computed data, detailed experimental protocols for key physicochemical measurements, and logical workflows to guide laboratory practices. All quantitative data is presented in structured tables for ease of comparison, and key processes are visualized using diagrams in the DOT language.

Introduction

4-Ethyl-2-nitroaniline is an aromatic amine characterized by an ethyl group at the para position and a nitro group at the ortho position relative to the amino group. Its molecular structure imparts specific chemical reactivity and physical characteristics that are crucial for its application in organic synthesis. The presence of the amino and nitro functional groups allows for a variety of chemical modifications, making it a versatile building block for more complex aromatic compounds.[1] A thorough understanding of its physicochemical properties, such as solubility, acidity/basicity (pKa), and melting point, is fundamental for process optimization, formulation, and ensuring safety in handling.

Core Physicochemical Properties

The following tables summarize the available physicochemical data for 4-Ethyl-2-nitroaniline. It is important to note that while some experimental data is available, many properties are reported as computed or predicted values.

Table 1: General and Physical Properties of 4-Ethyl-2-nitroaniline

| Property | Value | Data Type | Source(s) |

| Molecular Formula | C₈H₁₀N₂O₂ | --- | [2][3] |

| Molecular Weight | 166.18 g/mol | --- | [2][3] |

| Boiling Point | 314 °C at 760 mmHg | Experimental | [2] |

| Density | 1.218 g/cm³ | Experimental | [2] |

| Melting Point | Not available | --- | |

| Appearance | Not specified; related nitroanilines are typically yellow to orange crystalline solids. | Inferred |

Table 2: Computed Physicochemical Properties of 4-Ethyl-2-nitroaniline

| Property | Value | Data Type | Source(s) |

| logP (Octanol-Water Partition Coefficient) | 2.4 | Computed | [3] |

| Polar Surface Area (PSA) | 71.8 Ų | Computed | [3] |

| Hydrogen Bond Donors | 1 | Computed | [3] |

| Hydrogen Bond Acceptors | 3 | Computed | [3] |

| Rotatable Bonds | 2 | Computed | [3] |

| pKa (most basic) | Not available | --- |

Synthesis of 4-Ethyl-2-nitroaniline

A common laboratory synthesis for 4-Ethyl-2-nitroaniline involves the nitration of 4-ethylaniline. A detailed protocol is provided below.

Experimental Protocol: Synthesis

This protocol is adapted from a known synthesis method.[4]

Materials:

-

4-Ethylaniline

-

Acetic anhydride

-

70% Nitric acid

-

Concentrated hydrochloric acid

-

Dilute aqueous sodium hydroxide

-

Chloroform

-

Anhydrous sodium sulfate

-

Ice

Procedure:

-

To 30 ml of acetic anhydride, slowly add 6 g of 4-ethylaniline.

-

Cool the mixture to 12-13 °C.

-

Dropwise, add 6.3 ml (100 mmol) of 70% nitric acid, maintaining the temperature between 12-13 °C.

-

Stir the mixture at 10-12 °C for a period of time.

-

Pour the reaction solution into ice water, which will cause an oily product to separate.

-

Heat the separated oily product with 15 ml of concentrated hydrochloric acid for one hour.

-

Make the reaction solution alkaline using a dilute aqueous sodium hydroxide solution.

-

Extract the product with 100 ml of chloroform.

-

Wash the organic layer with water and dry it over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure (in vacuo) to yield 4-ethyl-2-nitroaniline.

A 69.32% yield of 4-ethyl-2-nitroaniline has been reported using this method.[4]

Synthesis Workflow Diagram

Caption: A flowchart illustrating the key stages in the synthesis of 4-Ethyl-2-nitroaniline.

Experimental Protocols for Physicochemical Characterization

The following sections detail standard experimental protocols for determining key physicochemical properties of aromatic amines like 4-Ethyl-2-nitroaniline.

Melting Point Determination

Method: Capillary method using a melting point apparatus.

Protocol:

-

Ensure the 4-Ethyl-2-nitroaniline sample is finely powdered and completely dry.

-

Pack the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

If the approximate melting point is unknown, perform a rapid heating to determine a preliminary range.

-

For an accurate measurement, heat at a rate of 1-2 °C per minute, starting from approximately 20 °C below the expected melting point.

-

Record the temperature at which the first liquid droplet appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

Solubility Determination

Method: Shake-flask method. This method is considered the gold standard for determining equilibrium solubility.

Protocol:

-

Add an excess amount of solid 4-Ethyl-2-nitroaniline to a series of vials, each containing a known volume of a specific solvent (e.g., water, ethanol, acetone, ethyl acetate).

-

Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

After agitation, allow the vials to stand at the constant temperature to allow undissolved solid to settle.

-

Carefully withdraw a sample from the supernatant and filter it to remove any remaining solid particles.

-

Determine the concentration of 4-Ethyl-2-nitroaniline in the filtrate using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

-

The determined concentration represents the solubility of the compound in that solvent at the specified temperature.

pKa Determination

Method: Potentiometric titration. This method is highly accurate for determining the pKa of ionizable compounds.

Protocol:

-

Calibrate a pH meter using standard buffers.

-

Accurately weigh and dissolve a sample of 4-Ethyl-2-nitroaniline in a suitable solvent, often a co-solvent system like methanol/water, to a known concentration (e.g., 1 mM).

-

Place the solution in a thermostatted vessel and immerse the calibrated pH electrode.

-

Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl).

-

Record the pH after each incremental addition of the titrant, allowing the solution to equilibrate.

-

Plot the pH versus the volume of titrant added to generate a titration curve.

-

The pKa is determined from the pH at the half-equivalence point.

Physicochemical Characterization Workflow

Caption: A generalized workflow for the physicochemical characterization of a chemical entity.

Spectral Data

-

¹H NMR: The spectrum is expected to show signals for the aromatic protons, the ethyl group protons (a quartet and a triplet), and the amine protons. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing nitro group and the electron-donating amino and ethyl groups.

-

¹³C NMR: The spectrum will display distinct signals for the eight carbon atoms in the molecule. The aromatic carbon signals will be spread out due to the different electronic environments created by the substituents.

-

IR Spectroscopy: Characteristic absorption bands are expected for the N-H stretching of the primary amine (typically two bands in the region of 3300-3500 cm⁻¹), the asymmetric and symmetric stretching of the nitro group (around 1530-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively), and C-H and C=C stretching of the aromatic ring.

-

UV-Vis Spectroscopy: Nitroanilines typically exhibit strong absorption bands in the UV-Visible region due to electronic transitions involving the aromatic ring and the functional groups.

Safety and Handling

Nitroaniline derivatives should be handled with care as they can be toxic.[1] It is recommended to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

4-Ethyl-2-nitroaniline is a valuable chemical intermediate with a distinct set of physicochemical properties. This guide has compiled the available experimental and computed data, provided detailed protocols for its synthesis and the determination of its key properties, and presented logical workflows to aid researchers. While there are gaps in the publicly available experimental data, the methodologies outlined here provide a clear path for obtaining this critical information, which is essential for the effective and safe use of this compound in research and development.

References

An In-depth Technical Guide to 4-Ethyl-2-nitroaniline (CAS Number: 3663-35-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Ethyl-2-nitroaniline, a significant chemical intermediate. The document details its physicochemical properties, spectroscopic characteristics, synthesis protocols, applications, and safety information, collating available data to support its use in research and development.

Physicochemical Properties

4-Ethyl-2-nitroaniline is an aromatic compound featuring an ethyl group and a nitro group on an aniline framework.[1] Its key physical and chemical properties are summarized below. It is important to note that while several properties have been computationally predicted or are available from vendor specifications, an experimentally determined melting point is not consistently reported in publicly available literature.

| Property | Value | Source |

| CAS Number | 3663-35-2 | [1] |

| Molecular Formula | C₈H₁₀N₂O₂ | [2] |

| Molecular Weight | 166.18 g/mol | [1][2] |

| Boiling Point | 314 °C at 760 mmHg | [2] |

| Density | 1.218 g/cm³ | [2] |

| Melting Point | Data not available. For reference, the related compound 4-Methyl-2-nitroaniline has a melting point of 117 °C (243 °F)[3], and the isomer N-Ethyl-4-nitroaniline melts at 96 °C (205 °F).[4] | |

| XLogP3 | 2.4 | [1] |

| Appearance | Yellow to orange solid (predicted) | [3][4] |

| Solubility | Expected to have low solubility in water, similar to other nitroanilines.[5] |

Spectroscopic Analysis

Detailed experimental spectroscopic data for 4-Ethyl-2-nitroaniline is not widely available in peer-reviewed literature. However, based on its chemical structure and data from analogous compounds, the expected spectral characteristics can be predicted. Researchers should perform their own analytical characterization for confirmation.

| Technique | Expected Characteristics |

| ¹H NMR | Signals corresponding to the ethyl protons (a quartet and a triplet), and distinct signals for the three aromatic protons, with chemical shifts influenced by the electron-withdrawing nitro group and the electron-donating amino group. The amino group protons would appear as a broad singlet. |

| ¹³C NMR | Eight distinct carbon signals are expected: two for the ethyl group and six for the aromatic ring. The carbon atoms attached to the nitro and amino groups, as well as the carbon ortho to the nitro group, would show characteristic downfield shifts. |

| IR Spectroscopy | Characteristic absorption bands would be anticipated for N-H stretching of the primary amine (typically two bands around 3300-3500 cm⁻¹), asymmetric and symmetric stretching of the nitro group (NO₂) (around 1500-1530 cm⁻¹ and 1330-1370 cm⁻¹ respectively), C-H stretching for the aromatic ring and the aliphatic ethyl group, and C=C stretching from the aromatic ring.[6][7] |

| Mass Spectrometry (EI-MS) | The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 166. Fragmentation may involve the loss of the nitro group (NO₂), the ethyl group (C₂H₅), and other characteristic cleavages of the aromatic ring.[6][8] |

Synthesis and Manufacturing

4-Ethyl-2-nitroaniline is typically synthesized through the nitration of 4-ethylaniline. A crucial step in this process involves the protection of the highly reactive amino group to prevent unwanted side reactions and to direct the nitration to the ortho position.

Experimental Protocol: Synthesis of 4-Ethyl-2-nitroaniline

This protocol is based on a well-established method for the ortho-nitration of anilines.[9]

-

Protection of the Amino Group: In a reaction vessel, 6 grams of 4-ethylaniline is added dropwise to 30 ml of acetic anhydride while maintaining a cool temperature. This reaction forms N-acetyl-4-ethylaniline, protecting the amino group.

-

Nitration: The resulting mixture is cooled to 12-13 °C. 6.3 ml of 70% nitric acid is then added dropwise, ensuring the temperature is maintained between 10-12 °C with constant stirring.

-

Quenching and Deprotection: After stirring for a period at 10-12 °C, the reaction solution is poured into ice water. An oily product, N-(4-ethyl-2-nitrophenyl)acetamide, separates. This intermediate is then heated with 15 ml of concentrated hydrochloric acid for one hour to hydrolyze the acetyl group.

-

Work-up and Isolation: The reaction mixture is made alkaline with a dilute aqueous sodium hydroxide solution. The product is then extracted with 100 ml of chloroform.

-

Purification: The organic layer is washed with water and dried over anhydrous sodium sulfate. The chloroform is removed under reduced pressure (in vacuo) to yield the final product, 4-ethyl-2-nitroaniline.[9] A yield of approximately 69% has been reported for this method.[9]

Caption: Synthesis workflow for 4-Ethyl-2-nitroaniline.

Applications in Research and Drug Development

4-Ethyl-2-nitroaniline serves as a versatile building block in organic synthesis.[2] Its functional groups—the primary amine, the nitro group, and the aromatic ring—can undergo various chemical transformations, making it a valuable intermediate.

-

Dye and Pigment Industry: Primary aromatic amines are foundational materials for producing azo dyes. The amino group on 4-ethyl-2-nitroaniline can be diazotized and then coupled with other aromatic compounds to create a wide range of colors for textiles and printing.[2]

-

Agrochemicals: The nitroaniline scaffold is present in some classes of herbicides and pesticides. This compound can serve as a starting material for more complex agrochemical structures.[2]

-

Pharmaceuticals and Drug Development: Nitroaromatic compounds are important intermediates in the synthesis of many active pharmaceutical ingredients (APIs).[10] The nitro group can be readily reduced to an amino group, providing a pathway to introduce further complexity and functionality into a molecule. While specific drugs derived directly from 4-ethyl-2-nitroaniline are not prominently documented, its structural motifs are relevant to medicinal chemistry. It serves as a precursor for creating more elaborate molecules that may be screened for biological activity.[2][10]

Caption: Role as a versatile chemical intermediate.

Safety and Handling

Derivatives of nitroaniline are considered hazardous and must be handled with appropriate safety precautions.[2] While a specific safety data sheet (SDS) for 4-ethyl-2-nitroaniline should always be consulted, general hazards for this class of compounds include:

-

Toxicity: Nitroanilines are toxic if swallowed, inhaled, or absorbed through the skin.

-

Irritation: They can cause skin and eye irritation.

-

Environmental Hazard: These compounds can be harmful to aquatic life with long-lasting effects.

Recommended Handling Procedures:

-

Use only in a well-ventilated area or with appropriate respiratory protection.

-

Wear protective gloves, clothing, and eye/face protection.

-

Wash hands thoroughly after handling.

-

Avoid release into the environment.

-

Store in a tightly closed container in a dry, well-ventilated place.

Conclusion

4-Ethyl-2-nitroaniline (CAS 3663-35-2) is a valuable chemical intermediate with established applications in the synthesis of dyes and potential uses in the agrochemical and pharmaceutical industries. While a robust synthesis protocol is available, a comprehensive public dataset of its experimental physical and spectroscopic properties is lacking. This guide provides the currently available information and highlights the compound's utility as a synthetic building block, offering a foundational resource for scientists and researchers. Further experimental characterization is encouraged to fill the existing data gaps and expand its potential applications.

References

- 1. 4-Ethyl-2-nitroaniline | C8H10N2O2 | CID 251674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-ethyl-2-nitroaniline [myskinrecipes.com]

- 3. 4-Methyl-2-nitroaniline | C7H8N2O2 | CID 6978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-Ethyl-4-nitroaniline | C8H10N2O2 | CID 19318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Nitroaniline - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. Amine - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. prepchem.com [prepchem.com]

- 10. nbinno.com [nbinno.com]

Spectral Data of 4-Ethyl-2-nitroaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound 4-Ethyl-2-nitroaniline (CAS No: 3663-35-2). Due to the limited availability of experimentally-derived spectra for this specific molecule, this document presents a consolidation of predicted data and comparative data from structurally similar compounds. The information herein is intended to serve as a reference for researchers in analytical chemistry, organic synthesis, and pharmaceutical development.

Chemical Structure and Properties

4-Ethyl-2-nitroaniline is an aromatic amine with the molecular formula C₈H₁₀N₂O₂ and a molecular weight of 166.18 g/mol .[1] It is recognized as a valuable intermediate in the synthesis of various organic molecules, including dyes, pigments, and potential pharmaceutical compounds.

Spectral Data Summary

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 4-Ethyl-2-nitroaniline. These values are derived from computational predictions and analysis of closely related analogs.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.8-8.0 | d | 1H | Ar-H ortho to NO₂ |

| ~7.2-7.4 | dd | 1H | Ar-H meta to NO₂ |

| ~6.8-7.0 | d | 1H | Ar-H para to NO₂ |

| ~4.0-5.0 | br s | 2H | -NH₂ |

| ~2.6 | q | 2H | -CH₂- |

| ~1.2 | t | 3H | -CH₃ |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| ~145-150 | C-NH₂ |

| ~135-140 | C-NO₂ |

| ~130-135 | C-H (aromatic) |

| ~120-125 | C-H (aromatic) |

| ~115-120 | C-H (aromatic) |

| ~110-115 | C-Ethyl |

| ~28 | -CH₂- |

| ~15 | -CH₃ |

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3500 | Medium | N-H stretch (asymmetric) |

| 3300-3400 | Medium | N-H stretch (symmetric) |

| 3000-3100 | Medium-Weak | Aromatic C-H stretch |

| 2850-2970 | Medium | Aliphatic C-H stretch |

| 1600-1640 | Strong | N-H bend |

| 1500-1550 | Strong | NO₂ asymmetric stretch |

| 1330-1370 | Strong | NO₂ symmetric stretch |

| 1580-1600, 1450-1500 | Medium-Strong | Aromatic C=C stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 166 | ~80-100 | [M]⁺ |

| 151 | ~30-50 | [M-CH₃]⁺ |

| 136 | ~20-40 | [M-NO]⁺ |

| 120 | ~40-60 | [M-NO₂]⁺ |

| 92 | ~20-30 | [C₆H₆N]⁺ |

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectral data presented above. These protocols are based on standard laboratory practices for the analysis of aromatic nitroamines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of 4-Ethyl-2-nitroaniline (5-10 mg) would be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a field strength of 300 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The IR spectrum would be obtained using a Fourier-Transform Infrared (FT-IR) spectrometer. A small amount of the solid sample would be placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. The spectrum would be recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

Mass spectral data would be acquired using a mass spectrometer with an electron ionization (EI) source. The sample would be introduced via a direct insertion probe or a gas chromatograph. The ionization energy would typically be set to 70 eV. The mass analyzer would scan a mass-to-charge (m/z) range of 50-500 amu.

Visualizations

The following diagrams illustrate the generalized workflows for the spectral analysis techniques described.

References

Solubility of 4-Ethyl-2-nitroaniline in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Ethyl-2-nitroaniline. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a robust experimental framework for researchers to determine these values accurately. The guide includes inferred solubility information based on structurally related molecules and a detailed experimental protocol for the gravimetric determination of solubility.

Introduction to 4-Ethyl-2-nitroaniline

4-Ethyl-2-nitroaniline is an aromatic organic compound with the chemical formula C₈H₁₀N₂O₂. Its structure, featuring an ethyl group and a nitro group on an aniline backbone, makes it a valuable intermediate in the synthesis of various dyes, pigments, and pharmaceutical compounds. Understanding its solubility in different organic solvents is crucial for process development, purification, formulation, and quality control.

Estimated Solubility Profile

Table 1: Estimated Qualitative Solubility of 4-Ethyl-2-nitroaniline and Observed Solubility of Structurally Related Compounds in Common Organic Solvents

| Solvent | Predicted Qualitative Solubility of 4-Ethyl-2-nitroaniline | Observed Solubility of Related Compounds |

| Alcohols | ||

| Methanol | Soluble | 2-Nitroaniline is soluble in methanol.[1] |

| Ethanol | Soluble | 2-Nitroaniline is soluble in ethanol.[2][3][4] 4-Chloro-2-nitroaniline is soluble in ethanol.[5] |

| Ketones | ||

| Acetone | Very Soluble | 2-Nitroaniline is very soluble in acetone.[2] |

| Ethers | ||

| Diethyl Ether | Very Soluble | 2-Nitroaniline is very soluble in ether.[2][4] |

| Esters | ||

| Ethyl Acetate | Soluble | 4-Chloro-2-nitroaniline is soluble in ethyl acetate.[5] |

| Halogenated Solvents | ||

| Chloroform | Soluble | 4-Nitroaniline is soluble in chloroform.[6] |

| Aromatic Hydrocarbons | ||

| Toluene | Slightly Soluble to Soluble | 4-Nitroaniline is soluble in toluene.[6] |

| Amides | ||

| N,N-Dimethylformamide (DMF) | Soluble | - |

| Other | ||

| Acetonitrile | Soluble | 4-Chloro-2-nitroaniline is soluble in acetonitrile.[5] |

Note: This table is intended as a guideline. Experimental verification is necessary for precise quantitative data.

Experimental Protocol for Solubility Determination: Gravimetric Method

The gravimetric method is a straightforward and reliable technique for determining the solubility of a solid compound in a solvent. It involves preparing a saturated solution, separating a known volume of the solution, evaporating the solvent, and weighing the remaining solute.

3.1. Materials and Equipment

-

4-Ethyl-2-nitroaniline (solute)

-

Selected organic solvents (e.g., ethanol, acetone, ethyl acetate)

-

Analytical balance (accurate to ±0.0001 g)

-

Thermostatic shaker or water bath

-

Vials or flasks with airtight seals

-

Volumetric pipettes and flasks

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Drying oven

-

Evaporating dishes or pre-weighed vials

3.2. Experimental Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of 4-Ethyl-2-nitroaniline to a vial or flask. The presence of undissolved solid is essential to ensure saturation.

-

Add a known volume of the desired organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Collection and Filtration:

-

After the equilibration period, cease agitation and allow the vial to stand undisturbed in the constant temperature bath for at least 4 hours to allow the excess solid to settle.

-

Carefully withdraw a precise volume of the clear supernatant using a pre-heated/pre-cooled volumetric pipette to maintain the experimental temperature.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed evaporating dish or vial. This step removes any fine, undissolved particles.

-

-

Solvent Evaporation and Mass Determination:

-

Place the evaporating dish containing the filtered solution in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. The oven temperature should be well below the melting point of 4-Ethyl-2-nitroaniline. A gentle stream of nitrogen can be used to accelerate evaporation.

-

Once the solvent has completely evaporated, transfer the dish to a desiccator to cool to room temperature.

-

Weigh the evaporating dish with the dried solute.

-

Repeat the drying and weighing process until a constant mass is achieved.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved 4-Ethyl-2-nitroaniline by subtracting the initial mass of the empty evaporating dish from the final constant mass.

-

Express the solubility in the desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Solubility ( g/100 mL) = (Mass of solute in g / Volume of solution in mL) x 100

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the gravimetric determination of solubility.

Caption: Workflow for Gravimetric Solubility Determination.

Conclusion

While quantitative solubility data for 4-Ethyl-2-nitroaniline in various organic solvents is not extensively documented, this guide provides researchers with the necessary tools to generate this critical information. By leveraging the estimated solubility profile and adhering to the detailed gravimetric protocol, scientists and drug development professionals can obtain accurate and reproducible data essential for their research and development activities. The generation and publication of such data would be a valuable contribution to the chemical and pharmaceutical sciences.

References

mechanism of nitration of 4-ethylaniline

An In-Depth Technical Guide to the Nitration of 4-Ethylaniline

Introduction

The nitration of aromatic compounds is a cornerstone of organic synthesis, providing critical intermediates for a vast array of applications, including pharmaceuticals, dyes, and materials science. Nitroanilines, in particular, are valuable precursors for the synthesis of diamines, azo dyes, and various pharmacologically active molecules. However, the nitration of primary aromatic amines such as 4-ethylaniline presents significant synthetic challenges. Direct nitration with standard mixed acid (HNO₃/H₂SO₄) is often complicated by the high reactivity of the amino group, which can lead to oxidation and the formation of undesirable tarry by-products. Furthermore, the strongly acidic reaction medium protonates the amino group, leading to a loss of regiochemical control and the formation of a complex mixture of isomers.

This technical guide provides a comprehensive overview of the mechanisms governing the nitration of 4-ethylaniline. It contrasts the problematic direct nitration pathway with the highly regioselective, controlled synthesis achieved through the protection of the amino group. Detailed experimental protocols and quantitative data are provided to serve as a practical resource for researchers, scientists, and professionals in drug development.

Part 1: The Challenge of Direct Nitration

Direct nitration of anilines is generally avoided in synthetic applications due to a fundamental conflict in the reactivity of the substrate. The amino group (-NH₂) is a powerful activating, ortho, para-directing group due to the resonance donation of its lone pair of electrons into the aromatic ring. Conversely, in the strongly acidic nitrating medium, the basic amino group is protonated to form an anilinium ion (-NH₃⁺). The positively charged anilinium group is strongly deactivating and a meta-director due to its powerful inductive electron-withdrawing effect.

For 4-ethylaniline, these two competing pathways result in a mixture of products. Since the para position is blocked by the ethyl group, the neutral amine directs the incoming electrophile (NO₂⁺) to the ortho position (C2). The anilinium ion, however, directs the electrophile to the meta position (C3).

Quantitative Data for Direct Nitration

| Reactant | Condition | Predicted Major Products | Limitations |

| 4-Ethylaniline | Direct Nitration (HNO₃/H₂SO₄) | 2-Nitro-4-ethylaniline, 3-Nitro-4-ethylaniline | Poor regioselectivity, significant oxidation, difficult separation |

Part 2: Controlled Nitration via Amide Protection

To achieve a regioselective and high-yielding nitration, the amino group must be protected. The most common strategy is acetylation with acetic anhydride to form an acetamide (N-acetyl-4-ethylaniline). This protection strategy has several advantages:

-

Moderated Reactivity : The acetamido group (-NHCOCH₃) is still an activating, ortho, para-director, but it is significantly less activating than a free amino group, which prevents unwanted oxidation.

-

Steric Hindrance : The bulkier acetamido group can sterically hinder attack at the ortho position, although this effect is often secondary to its electronic directing effect.

-

Assured Regioselectivity : The acetamido group does not protonate under nitrating conditions, ensuring it remains a reliable ortho, para-director.

With the para position blocked by the ethyl group, the strong ortho-directing effect of the acetamido group guides the nitronium ion almost exclusively to the C2 position. The subsequent removal of the acetyl group via acid or base hydrolysis yields the desired 2-nitro-4-ethylaniline product.

Quantitative Data for Protected Nitration

The nitration of N-acetyl-4-ethylaniline is expected to behave nearly identically to that of its close analog, N-acetyl-4-methylaniline (N-acetyl-p-toluidine). Studies on the nitration of N-acetyl-4-methylaniline show excellent regioselectivity.[1]

| Reactant | Product | Yield | Reference |

| N-Acetyl-4-methylaniline | 4-Methyl-2-nitroacetanilide | 97% | [1] |

| 4-Methyl-3-nitroacetanilide | 3% | [1] |

This high degree of regioselectivity makes the protection strategy the preferred method for synthesizing 2-nitro-4-substituted anilines.

Part 3: Detailed Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of 2-nitro-4-methylaniline and are directly applicable to the 4-ethylaniline substrate with appropriate adjustment of molar quantities.[2][3]

Protocol 1: Acetylation of 4-Ethylaniline

-

Setup : In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-ethylaniline (0.1 mol) and glacial acetic acid (25 mL).

-

Reaction : Slowly add acetic anhydride (0.11 mol) to the stirred solution.

-

Heating : Heat the mixture under reflux for 30 minutes.

-

Isolation : Pour the hot reaction mixture into a beaker containing 200 mL of ice-cold water while stirring vigorously.

-

Purification : Collect the precipitated white solid (N-acetyl-4-ethylaniline) by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry. The product can be recrystallized from ethanol/water if necessary.

Protocol 2: Nitration of N-Acetyl-4-ethylaniline

-

Setup : In a 250 mL three-neck flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add the dried N-acetyl-4-ethylaniline (0.09 mol) and glacial acetic acid (15 mL).

-

Cooling : Cool the flask in an ice/salt bath and slowly add concentrated sulfuric acid (25 mL) while keeping the internal temperature below 20 °C.

-

Nitrating Mixture : In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (8 mL) to concentrated sulfuric acid (4 mL), keeping the mixture cooled in an ice bath.

-

Reaction : Add the cold nitrating mixture dropwise from the dropping funnel to the stirred acetanilide solution. Critically, maintain the reaction temperature below 10 °C throughout the addition.

-

Stirring : After the addition is complete, remove the cooling bath and allow the mixture to stir at room temperature for 1 hour.

-

Isolation : Pour the reaction mixture onto ~150 g of crushed ice. The yellow solid product, N-acetyl-2-nitro-4-ethylaniline, will precipitate.

-

Purification : Collect the product by vacuum filtration, wash extensively with cold water, and dry. Recrystallization from ethanol will separate the major 2-nitro isomer from any minor isomers.

Protocol 3: Acidic Hydrolysis of N-Acetyl-2-nitro-4-ethylaniline

-

Setup : In a 250 mL round-bottom flask with a reflux condenser, place the crude N-acetyl-2-nitro-4-ethylaniline (0.04 mol).

-

Reaction : Add a solution of 70% sulfuric acid (prepared by carefully adding 30 mL of concentrated H₂SO₄ to 20 mL of water).

-

Heating : Heat the mixture under reflux for 45-60 minutes, or until a clear solution is obtained.

-

Isolation : Cool the solution and pour it into a beaker containing 200 mL of ice water.

-

Precipitation : Neutralize the solution by slowly adding 10% sodium hydroxide solution until the mixture is basic. The product, 2-nitro-4-ethylaniline, will precipitate as a solid.

-

Purification : Collect the solid by vacuum filtration, wash with water, and dry. Recrystallize from an appropriate solvent like ethanol to obtain the pure product.

Conclusion

The mechanism of nitration for 4-ethylaniline is critically dependent on the state of the amino group. Direct nitration leads to a complex and difficult-to-separate mixture of isomers due to the competing directing effects of the free amino group and its protonated anilinium form. A controlled, highly regioselective synthesis of 2-nitro-4-ethylaniline is reliably achieved by employing a protection-nitration-deprotection strategy. Acetylation of the amino group moderates its reactivity and ensures a consistent ortho-directing effect, leading to the desired product in high yield. This methodology represents a robust and scalable approach for the synthesis of this and related compounds essential for the pharmaceutical and chemical industries.

References

4-Ethyl-2-nitroaniline: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling precautions for 4-Ethyl-2-nitroaniline (CAS No: 3663-35-2).[1][2] Given the limited availability of specific toxicological data for this compound, this guide also incorporates information from structurally similar and well-studied nitroanilines, such as 4-nitroaniline and 2-nitroaniline, to provide a thorough assessment of potential hazards. All data derived from related compounds are clearly indicated.

Physicochemical and Toxicological Data

The following tables summarize the known physical, chemical, and toxicological properties of 4-Ethyl-2-nitroaniline and its related compounds. Researchers should handle this compound with the utmost care, assuming it possesses hazards similar to other nitroanilines until more specific data becomes available.

Table 1: Physical and Chemical Properties

| Property | Value for 4-Ethyl-2-nitroaniline | Value for 4-Nitroaniline (Surrogate Data) | Value for 2-Nitroaniline (Surrogate Data) |

| Molecular Formula | C₈H₁₀N₂O₂[3][4] | C₆H₆N₂O₂ | C₆H₆N₂O₂ |

| Molecular Weight | 166.18 g/mol [3][4] | 138.12 g/mol | 138.13 g/mol [5] |

| Appearance | Data not available | Yellow to brown crystalline solid | Orange solid[6] |

| Boiling Point | 314 °C at 760 mmHg[4] | 332 °C | 284 °C |

| Melting Point | Data not available | 146-149 °C | 71.5 °C |

| Density | 1.218 g/cm³[4] | 1.424 g/cm³ | Data not available |

| Water Solubility | Data not available | 0.8 g/L at 22 °C | 1.1 g/L at 20 °C[5] |

| Vapor Pressure | Data not available | 0.0001 mmHg at 25 °C | 1 mmHg at 104 °C[5] |

Table 2: Toxicological Data

| Parameter | Species | Route | Value | Reference Compound |

| LD50 (Acute Oral) | Rat | Oral | 750 mg/kg | 4-Nitroaniline |

| LD50 (Acute Oral) | Rat | Oral | 1600 mg/kg[5] | 2-Nitroaniline |

| LD50 (Acute Dermal) | Guinea pig | Dermal | > 500 mg/kg[7] | 4-Nitroaniline |

| LD50 (Acute Dermal) | Rat | Dermal | > 20000 mg/kg[5] | 2-Nitroaniline |

| LC50 (Acute Inhalation) | Rat | Inhalation | > 2.53 mg/L (4 h)[5] | 2-Nitroaniline |

Table 3: GHS Hazard Classification (Based on Surrogate Data)

| Hazard Class | Hazard Category | Hazard Statement |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed[8] |

| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin[8] |

| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled[8] |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | H373: May cause damage to organs through prolonged or repeated exposure[8] |

| Hazardous to the Aquatic Environment, Long-term Hazard | Category 3 | H412: Harmful to aquatic life with long lasting effects[8] |

Experimental Protocols

Detailed experimental protocols for toxicological studies on 4-Ethyl-2-nitroaniline are not publicly available. However, the following outlines represent standard methodologies for assessing the acute toxicity of a novel chemical substance, based on OECD guidelines, which would be appropriate for this compound.

Acute Oral Toxicity Study (Based on OECD Guideline 423)

-

Objective: To determine the acute oral toxicity of 4-Ethyl-2-nitroaniline.

-

Test Animals: Healthy, young adult rats of a single strain (e.g., Sprague-Dawley), nulliparous and non-pregnant females.

-

Housing and Feeding: Animals are housed in standard laboratory conditions with controlled temperature, humidity, and light cycle. They have access to standard laboratory diet and drinking water ad libitum.

-

Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube. The substance is typically dissolved or suspended in an appropriate vehicle (e.g., corn oil). A stepwise procedure is used with a starting dose based on available information.

-

Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

-

Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.

-

Data Analysis: The LD50 is estimated based on the observed mortality at different dose levels.

Acute Dermal Toxicity Study (Based on OECD Guideline 402)

-

Objective: To determine the acute dermal toxicity of 4-Ethyl-2-nitroaniline.

-

Test Animals: Healthy, young adult rats, rabbits, or guinea pigs with healthy, intact skin.

-

Preparation of Animals: The fur is clipped from the dorsal area of the trunk of the test animals approximately 24 hours before the test.

-

Dose Application: The test substance is applied uniformly over an area which is approximately 10% of the total body surface area. The treated area is then covered with a porous gauze dressing and non-irritating tape.

-

Exposure Duration: The exposure period is 24 hours.

-

Observations: Animals are observed for mortality and signs of toxicity for at least 14 days. Body weights are recorded weekly.

-

Data Analysis: The LD50 is calculated based on mortality rates.

Safety and Handling Precautions

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling 4-Ethyl-2-nitroaniline to minimize exposure.

Caption: Required Personal Protective Equipment Workflow.

Handling and Storage

-

Handling:

-

Storage:

Emergency Procedures

First Aid Measures

Immediate medical attention is crucial in case of exposure.

Caption: First Aid Response to Exposure.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[10]

-

Specific Hazards: May produce toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides upon combustion.[10] Containers may explode when heated.[10]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[5]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel from the area.[10] Wear appropriate personal protective equipment.[12] Ensure adequate ventilation.[1]

-

Environmental Precautions: Prevent the substance from entering drains, sewers, or waterways.[12]

-

Methods for Cleaning Up: For solid spills, carefully sweep or scoop up the material and place it into a suitable, labeled container for disposal.[10] Avoid generating dust. For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[13]

Disposal Considerations

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to dispose of this material.

This technical guide is intended for use by qualified individuals trained in handling hazardous chemicals. The information provided is based on currently available data and should be used as a starting point for a comprehensive risk assessment. Always consult the most recent Safety Data Sheet (SDS) for 4-Ethyl-2-nitroaniline before use.

References

- 1. echemi.com [echemi.com]

- 2. 4-ethyl-2-nitro-aniline - Safety Data Sheet [chemicalbook.com]

- 3. 4-Ethyl-2-nitroaniline | C8H10N2O2 | CID 251674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-ethyl-2-nitroaniline [myskinrecipes.com]

- 5. fishersci.com [fishersci.com]

- 6. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 7. westliberty.edu [westliberty.edu]

- 8. bg.cpachem.com [bg.cpachem.com]

- 9. ipo.rutgers.edu [ipo.rutgers.edu]

- 10. nj.gov [nj.gov]

- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 12. carlroth.com:443 [carlroth.com:443]

- 13. benchchem.com [benchchem.com]

Navigating the Toxicological Landscape of 4-Ethyl-2-nitroaniline: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental toxicological data for 4-Ethyl-2-nitroaniline is limited in publicly available literature. This guide provides a comprehensive overview of the expected toxicological profile of 4-Ethyl-2-nitroaniline based on data from the closely related and structurally similar compound, 4-nitroaniline. The information presented herein is intended for research and informational purposes and should not be substituted for compound-specific experimental data and a thorough risk assessment.

Introduction

4-Ethyl-2-nitroaniline is an aromatic amine with potential applications in various chemical syntheses. As with any novel compound intended for use in research, drug development, or manufacturing, a thorough understanding of its toxicological properties is paramount for ensuring personnel safety and regulatory compliance. This technical guide summarizes the anticipated toxicological profile of 4-Ethyl-2-nitroaniline, drawing upon established data for 4-nitroaniline to provide insights into its potential hazards. The guide details expected acute and chronic toxicity, genotoxicity, and developmental toxicity, along with the detailed experimental protocols typically employed for their assessment.

Quantitative Toxicological Data (Based on 4-Nitroaniline)

The following tables summarize key quantitative toxicological data for 4-nitroaniline, which can be used as a surrogate to estimate the potential toxicity of 4-Ethyl-2-nitroaniline.

Table 1: Acute Toxicity of 4-Nitroaniline

| Endpoint | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 750 mg/kg | [1][2][3] |

| LD50 | Guinea Pig | Dermal | >500 mg/kg | [3][4] |

| LC50 | Rat | Inhalation (4h) | 0.51 mg/L (dust/mist) | [3] |

Table 2: Repeated Dose and Developmental Toxicity of 4-Nitroaniline

| Endpoint | Species | Route | Value | Study Duration | Reference |

| NOAEL | Rat | Inhalation | 0.01 mg/L | 90 days | [5] |

| NOAEL (Maternal Toxicity) | Rabbit | Gavage | 75 mg/kg/day | Gestation days 7-19 | [6] |

| NOAEL (Developmental Toxicity) | Rabbit | Gavage | 125 mg/kg/day | Gestation days 7-19 | [6] |

| LOAEL (Maternal Toxicity) | Rat | Gavage | 85 mg/kg/day | Gestation days 6-15 | [6] |

Experimental Protocols

The following sections detail the methodologies for key toxicological experiments, based on internationally recognized OECD guidelines. These protocols would be applicable for the assessment of 4-Ethyl-2-nitroaniline.

Bacterial Reverse Mutation Test (Ames Test) - OECD Guideline 471

The Ames test is a widely used method to assess the mutagenic potential of a chemical.[7][8][9]

Principle: The assay utilizes several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine).[9] The test substance is evaluated for its ability to induce reverse mutations, restoring the bacteria's ability to synthesize the amino acid and grow on a minimal medium.

Methodology:

-

Strain Selection: At least five strains are recommended, including those that detect frameshift and base-pair substitution mutations (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA).

-

Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to identify chemicals that become mutagenic after metabolism.[10]

-

Exposure: The test chemical is mixed with the bacterial culture and molten top agar. This mixture is then poured onto minimal glucose agar plates.

-

Incubation: Plates are incubated at 37°C for 48-72 hours.[11]

-

Scoring: The number of revertant colonies on the test plates is counted and compared to the number of spontaneous revertant colonies on the negative control plates. A substance is considered mutagenic if it produces a dose-related increase in the number of revertants.

In Vivo Mammalian Erythrocyte Micronucleus Test - OECD Guideline 474

This test identifies substances that cause cytogenetic damage leading to the formation of micronuclei in erythrocytes.[12][13][14][15]

Principle: Micronuclei are small, membrane-bound DNA fragments that are formed from chromosome fragments or whole chromosomes that lag behind during cell division. An increased frequency of micronucleated polychromatic erythrocytes (immature red blood cells) in treated animals indicates genotoxic damage.[12]

Methodology:

-

Animal Model: Typically, mice or rats are used.[13]

-

Dosing: The test substance is administered to the animals, usually via oral gavage or intraperitoneal injection, at three dose levels. A vehicle control and a positive control group are also included.[13][14]

-

Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after dosing.[13]

-

Slide Preparation and Staining: Smears are prepared and stained to differentiate between polychromatic and normochromatic erythrocytes and to visualize micronuclei.

-

Analysis: At least 4000 polychromatic erythrocytes per animal are scored for the presence of micronuclei.[14] The ratio of polychromatic to normochromatic erythrocytes is also determined as an indicator of bone marrow toxicity.

-

Evaluation: A statistically significant, dose-dependent increase in the frequency of micronucleated polychromatic erythrocytes indicates a positive result.[14]

Prenatal Developmental Toxicity Study - OECD Guideline 414

This study is designed to provide information on the potential adverse effects of a substance on the pregnant female and the developing embryo and fetus.[16][17][18][19]

Principle: The test substance is administered to pregnant animals during the period of organogenesis. Maternal and fetal parameters are then evaluated to identify any adverse effects.[17][18]

Methodology:

-

Animal Model: The preferred rodent species is the rat, and the preferred non-rodent species is the rabbit.[16]

-

Dosing: The test substance is administered daily by gavage to pregnant females at a minimum of three dose levels, plus a control group, from implantation to the day before cesarean section.[16][18]

-

Maternal Observations: Females are observed for clinical signs of toxicity, and body weight and food consumption are recorded.

-

Fetal Examination: Shortly before the expected day of delivery, females are euthanized, and the uterus is examined. The number of corpora lutea, implantations, resorptions, and live and dead fetuses are recorded. Fetuses are weighed and examined for external, visceral, and skeletal abnormalities.[16][18]

-

Data Analysis: Maternal and fetal data are statistically analyzed to determine any treatment-related effects.[18]

Proposed Metabolic Pathway and Experimental Workflow Visualizations

The following diagrams, generated using Graphviz, illustrate a proposed metabolic pathway for 4-Ethyl-2-nitroaniline and a typical experimental workflow for an in vitro toxicity assay.

Proposed Metabolic Pathway for 4-Ethyl-2-nitroaniline.

General Experimental Workflow for an In Vitro Cytotoxicity Assay.

Mechanism of Toxicity

The toxicity of nitroaromatic compounds like 4-nitroaniline, and likely 4-Ethyl-2-nitroaniline, is often linked to their metabolism.

-

Methemoglobinemia: A primary toxic effect of many aromatic amines is the oxidation of hemoglobin to methemoglobin, which cannot transport oxygen, leading to cyanosis.[3][20] This is thought to be mediated by the N-hydroxylated metabolite.

-

Genotoxicity: The nitro group can be reduced to form reactive intermediates, such as nitroso and hydroxylamino derivatives, which can bind to DNA and cause mutations.[20] Metabolic activation by liver enzymes can enhance this effect.

-

Carcinogenicity: Some nitroaromatic compounds have been shown to be carcinogenic in animal studies. For 4-nitroaniline, there is some evidence of carcinogenicity in male mice, but not in rats.[6][20]

Conclusion

References

- 1. home.miracosta.edu [home.miracosta.edu]

- 2. 4-Nitroaniline - Wikipedia [en.wikipedia.org]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. carlroth.com [carlroth.com]

- 5. elementalmicroanalysis.com [elementalmicroanalysis.com]

- 6. DSpace-CRIS [zora.uzh.ch]

- 7. biosafe.fi [biosafe.fi]

- 8. The bacterial reverse mutation test | RE-Place [re-place.be]

- 9. Ames test - Wikipedia [en.wikipedia.org]

- 10. Mutagenicity of aromatic amines and amides with chemical models for cytochrome P450 in Ames assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 12. catalog.labcorp.com [catalog.labcorp.com]

- 13. inotiv.com [inotiv.com]

- 14. nucro-technics.com [nucro-technics.com]

- 15. oecd.org [oecd.org]

- 16. oecd.org [oecd.org]

- 17. catalog.labcorp.com [catalog.labcorp.com]

- 18. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 19. oecd.org [oecd.org]

- 20. zora.uzh.ch [zora.uzh.ch]

An In-depth Technical Guide on the Molecular Structure and Conformation of 4-Ethyl-2-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and conformational properties of 4-Ethyl-2-nitroaniline. The document details its chemical synthesis, physicochemical properties, and spectroscopic data, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. In the absence of experimental crystallographic data, a theoretical conformational analysis based on Density Functional Theory (DFT) is presented to elucidate the molecule's three-dimensional structure, including bond lengths, bond angles, and dihedral angles. Furthermore, this guide explores the potential biological activities and metabolic pathways of 4-Ethyl-2-nitroaniline, drawing comparisons with structurally related nitroaniline compounds. Experimental protocols for key analytical techniques are also provided to aid researchers in their practical applications.

Introduction

4-Ethyl-2-nitroaniline is an aromatic organic compound with the chemical formula C₈H₁₀N₂O₂. It belongs to the class of substituted nitroanilines, which are characterized by a benzene ring substituted with an amino (-NH₂), a nitro (-NO₂), and in this specific case, an ethyl (-C₂H₅) group. The relative positions of these functional groups on the aromatic ring significantly influence the molecule's chemical reactivity, physical properties, and biological activity. Substituted nitroanilines are important intermediates in the synthesis of dyes, pigments, pharmaceuticals, and agrochemicals.[1] Understanding the precise molecular structure and conformational preferences of 4-Ethyl-2-nitroaniline is crucial for predicting its behavior in chemical reactions, its interaction with biological systems, and for the rational design of new molecules with desired properties in the field of drug development.

Physicochemical Properties

The general physical and chemical properties of 4-Ethyl-2-nitroaniline are summarized in the table below. These properties are essential for its handling, storage, and application in a laboratory or industrial setting.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₀N₂O₂ | [2] |

| Molecular Weight | 166.18 g/mol | [2] |

| CAS Number | 3663-35-2 | [2] |

| Boiling Point | 314 °C at 760 mmHg | [1] |

| Density | 1.218 g/cm³ | [1] |

| Appearance | Not specified | |

| Solubility | Not specified |

Synthesis of 4-Ethyl-2-nitroaniline

A common laboratory-scale synthesis of 4-Ethyl-2-nitroaniline involves the nitration of 4-ethylaniline. The amino group of 4-ethylaniline is first protected by acetylation to prevent its oxidation during the nitration step and to direct the incoming nitro group to the ortho position. The resulting N-(4-ethylphenyl)acetamide is then nitrated, followed by the deprotection of the amino group to yield the final product.

Experimental Protocol: Synthesis of 4-Ethyl-2-nitroaniline

Materials:

-

4-Ethylaniline

-

Acetic anhydride

-

70% Nitric acid

-

Concentrated Hydrochloric acid

-

Dilute aqueous Sodium Hydroxide

-

Chloroform

-

Anhydrous Sodium Sulfate

-

Ice

Procedure:

-

Acetylation: To 30 ml of acetic anhydride, add 6 g of 4-ethylaniline dropwise.

-

Nitration: Cool the mixture to 12-13 °C and add 6.3 ml of 70% nitric acid dropwise, maintaining the temperature between 10-12 °C.

-

Stir the mixture at 10-12 °C for a period of time.

-

Pour the reaction solution into ice water. An oily product should separate.

-

Hydrolysis (Deprotection): Separate the oily product and heat it with 15 ml of concentrated hydrochloric acid for one hour.

-

Work-up: Make the reaction solution alkaline with dilute aqueous sodium hydroxide.

-

Extract the product with 100 ml of chloroform.

-

Wash the organic layer with water and dry it over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain 4-Ethyl-2-nitroaniline.

A 69.32% yield (5.76 g) has been reported for this synthesis.

Molecular Structure and Conformation

A definitive experimental crystal structure of 4-Ethyl-2-nitroaniline is not publicly available. Therefore, to provide insights into its three-dimensional geometry, a theoretical conformational analysis using Density Functional Theory (DFT) is presented. DFT calculations are a reliable method for predicting the molecular structures of organic compounds.[3][4] The conformation of 4-Ethyl-2-nitroaniline is primarily determined by the orientation of the amino, nitro, and ethyl groups relative to the benzene ring.

Predicted Molecular Geometry

Based on DFT calculations of similar nitroaniline derivatives, the following structural features are anticipated for 4-Ethyl-2-nitroaniline:

-

Planarity: The benzene ring and the nitro group are expected to be nearly coplanar to maximize π-conjugation. The amino group may be slightly out of the plane of the ring.

-

Intramolecular Hydrogen Bonding: A significant feature of ortho-nitroanilines is the potential for an intramolecular hydrogen bond between one of the hydrogen atoms of the amino group and an oxygen atom of the adjacent nitro group. This interaction would lead to the formation of a stable six-membered ring, influencing the planarity and overall conformation of the molecule.[4]

-

Ethyl Group Conformation: The ethyl group attached to the benzene ring will have a preferred orientation to minimize steric hindrance with the adjacent functional groups.

The following tables summarize the predicted bond lengths, bond angles, and dihedral angles for the optimized geometry of 4-Ethyl-2-nitroaniline based on DFT calculations of analogous compounds.

Table 1: Predicted Bond Lengths (Å)

| Bond | Predicted Length (Å) |

| C-C (aromatic) | 1.38 - 1.41 |

| C-N (amino) | ~1.37 |

| C-N (nitro) | ~1.47 |

| N-O (nitro) | ~1.23 |

| C-C (ethyl) | ~1.53 |

| C-H (aromatic) | ~1.08 |

| N-H (amino) | ~1.01 |

| C-H (ethyl) | ~1.09 |

Table 2: Predicted Bond Angles (°) and Dihedral Angles (°)

| Angle | Predicted Value (°) |

| Bond Angles | |

| C-C-C (aromatic) | 118 - 122 |

| C-C-N (amino) | ~120 |

| C-C-N (nitro) | ~118 |

| O-N-O | ~125 |

| C-N-H | ~119 |

| H-N-H | ~116 |

| Dihedral Angles | |

| C-C-N-O | ~0 or ~180 (near planar) |

| C-C-N-H | Small deviation from planarity |

Note: These values are estimations based on computational studies of similar molecules and should be confirmed by experimental data.

Spectroscopic Analysis

Spectroscopic techniques are essential for the structural elucidation and characterization of 4-Ethyl-2-nitroaniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in the molecule.

5.1.1. ¹H NMR Spectroscopy

The predicted ¹H NMR spectrum of 4-Ethyl-2-nitroaniline would exhibit characteristic signals for the aromatic protons, the amino protons, and the protons of the ethyl group. The chemical shifts are influenced by the electron-withdrawing nitro group and the electron-donating amino and ethyl groups.

Table 3: Predicted ¹H NMR Chemical Shifts and Coupling Constants

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic-H (ortho to -NO₂) | ~8.0 | d | ~8-9 |

| Aromatic-H (meta to -NO₂) | ~6.8 | dd | ~8-9, ~2-3 |

| Aromatic-H (ortho to -NH₂) | ~7.1 | d | ~2-3 |

| -NH₂ | ~5.0 - 6.0 | br s | - |

| -CH₂- (ethyl) | ~2.6 | q | ~7.5 |

| -CH₃ (ethyl) | ~1.2 | t | ~7.5 |

Note: Predicted values are based on data from similar compounds and may vary depending on the solvent and experimental conditions.

5.1.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts of the aromatic carbons are significantly affected by the attached substituents.

Table 4: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-NH₂ | ~145 |

| C-NO₂ | ~135 |

| C-CH₂CH₃ | ~140 |

| Aromatic CH | 115 - 130 |

| -CH₂- (ethyl) | ~28 |

| -CH₃ (ethyl) | ~15 |

Note: Predicted values are based on data from similar compounds and may vary depending on the solvent and experimental conditions.

5.1.3. Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of purified 4-Ethyl-2-nitroaniline in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra using standard pulse sequences. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Table 5: Predicted IR Absorption Bands

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Amino (-NH₂) | N-H stretch | 3300 - 3500 (two bands) |

| Nitro (-NO₂) | Asymmetric N-O stretch | 1500 - 1550 |

| Symmetric N-O stretch | 1330 - 1370 | |

| Aromatic C-H | C-H stretch | 3000 - 3100 |

| Aliphatic C-H | C-H stretch | 2850 - 2960 |

| Aromatic C=C | C=C stretch | 1450 - 1600 |

5.2.1. Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide (KBr) and pressing it into a thin disk. Alternatively, for a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

Biological Activity and Signaling Pathways

While specific studies on the biological activity of 4-Ethyl-2-nitroaniline are limited, the activities of related nitroaniline compounds can provide valuable insights for drug development professionals. Nitroaromatic compounds are known to exhibit a range of biological effects, including cytotoxicity and mutagenicity.[5][6]

Potential Mechanisms of Action

The biological activity of nitroanilines is often linked to the metabolic reduction of the nitro group, which can lead to the formation of reactive intermediates such as nitroso and hydroxylamino derivatives. These reactive species can interact with cellular macromolecules like DNA and proteins, leading to cellular damage.[7]

Comparative Cytotoxicity

Studies on related nitroanilines have shown varying levels of cytotoxicity depending on the cell line and the specific substitution pattern on the aniline ring. For instance, 4-nitroaniline has been reported to be cytotoxic to various cell lines.[8] It is plausible that 4-Ethyl-2-nitroaniline also possesses cytotoxic properties.

Table 6: Comparative Cytotoxicity of Nitroanilines (IC₅₀ values)

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| 2-Nitroaniline | Various | Generally lower cytotoxicity than 4-nitroaniline | [8] |

| 4-Nitroaniline | Various | Varies depending on the cell line | [8] |

| 4-Ethyl-2-nitroaniline | Not reported | To be determined |

Potential Signaling Pathway Interactions

Nitroaromatic compounds have been implicated in the modulation of various cellular signaling pathways. While direct evidence for 4-Ethyl-2-nitroaniline is lacking, pathways affected by similar compounds are of interest.

-

Oxidative Stress Pathways: The metabolic activation of the nitro group can lead to the generation of reactive oxygen species (ROS), which can induce oxidative stress and activate corresponding cellular defense mechanisms.

-

DNA Damage Response Pathways: If the reactive metabolites of 4-Ethyl-2-nitroaniline cause DNA damage, this would trigger DNA damage response pathways, potentially leading to cell cycle arrest and apoptosis.

The following diagram illustrates a general logical workflow for investigating the biological activity of a compound like 4-Ethyl-2-nitroaniline.

Caption: Logical workflow for the biological evaluation of 4-Ethyl-2-nitroaniline.

Conclusion